molecular formula C12H24O6 B2418423 (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether CAS No. 73692-52-1

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether

Cat. No.: B2418423
CAS No.: 73692-52-1
M. Wt: 264.318
InChI Key: YBNLIMPNCMSLBE-UHFFFAOYSA-N
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Description

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and a glycidyl group, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether typically involves the reaction of glycidol with a polyether compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include glycidol and polyether compounds, with the reaction often facilitated by catalysts to enhance the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The glycidyl group in the compound is reactive and can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether involves its reactivity with various molecular targets. The glycidyl group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various applications, such as the cross-linking of polymers and the functionalization of surfaces.

Comparison with Similar Compounds

Similar Compounds

    (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether: shares similarities with other glycidyl ethers and polyether compounds.

    Polyethylene glycol glycidyl ether: Another compound with similar ether linkages and a glycidyl group.

    Polypropylene glycol glycidyl ether: Similar in structure but with different alkyl chain lengths and properties.

Uniqueness

What sets this compound apart is its specific combination of ether linkages and the glycidyl group, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10-12-11-18-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLIMPNCMSLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73692-52-1
Record name 2-(2,5,8,11,14-Pentaoxapentadecyl)oxirane
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